Benzo[d]thiazol-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of Benzo[d]thiazol-7-amine derivatives involves various chemical reactions, highlighting the compound's adaptability in creating a range of functional materials. For instance, an improved synthesis method for 4,7-dibromobenzo[d][1,2,3]thiadiazole, a closely related compound, has been developed using commercially available reagents, showcasing the compound's potential in electronic applications due to its high electron conductivity and stability in the excited state (Gudim et al., 2021).
Molecular Structure Analysis
The molecular structure of Benzo[d]thiazol-7-amine derivatives is critical in determining their properties and applications. The compound's structure has been studied using various spectroscopic techniques, including NMR, IR, and mass spectrometry, to confirm the synthesized compounds' identities and explore their structural characteristics. For example, novel benzothiazole derivatives synthesized for antitumor activity have been thoroughly characterized, demonstrating the compound's structural diversity and potential in medicinal chemistry (Bolakatti et al., 2014).
Scientific Research Applications
Antimicrobial Activity
Benzo[d]thiazol-7-amine derivatives exhibit significant antimicrobial properties. For instance, novel 4-(1H-benz[d]imidazol-2yl)-1,3-thiazol-2-amines showed comparable antibacterial activity to Streptomycin and Benzyl penicillin and antifungal activity against Fluconazole (V. Reddy & K. R. Reddy, 2010).
Synthesis of Biologically Potent Compounds
A study demonstrated the synthesis of N-(pyridin-2-yl)benzo[d]thiazol-2-amines from heteroaryl-thioureas, employing a metal-free approach and simple product purification, indicating the potential of benzo[d]thiazol-7-amine in developing biologically active compounds (A. Mariappan et al., 2016).
Potential Anticancer Applications
Benzo[d]thiazol-7-amine derivatives have shown promise as anticancer agents. For example, novel benzo[4,5]thiazolo[1,2-a]pyrimidine-3-carboxylate derivatives exhibited notable cytotoxicity against human cancer cell lines, highlighting the potential of benzo[d]thiazol-7-amine in cancer therapy (L. Nagarapu et al., 2013).
Application in Green Chemistry
Benzo[d]thiazol-7-amine has applications in green chemistry. A study described the solvent-free synthesis of novel benzo[d]thiazole-[1,3]-thiazine hybrids, highlighting the environmentally friendly aspects of using benzo[d]thiazol-7-amine in chemical synthesis (P. Wadhwa et al., 2016).
Development of Fluorescent Dyes
The compound has been used in the development of fluorescent dyes. A study demonstrated the synthesis of a fluorescent dye based on benzo[d]thiazol-7-amine, modified via Suzuki-Miyaura cross-coupling reaction, offering high fluorescence quantum yields in solid state (M. A. Potopnyk et al., 2019).
Safety And Hazards
Future Directions
Recent synthetic developments of benzothiazole-based anti-tubercular compounds and their in vitro and in vivo activity have been highlighted . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs . The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis . This suggests that Benzo[d]thiazol-7-amine and its derivatives could have potential future applications in the development of new anti-tubercular drugs.
properties
IUPAC Name |
1,3-benzothiazol-7-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S/c8-5-2-1-3-6-7(5)10-4-9-6/h1-4H,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWUIKHROIQRWGT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)N=CS2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30499827 |
Source
|
Record name | 1,3-Benzothiazol-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30499827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[d]thiazol-7-amine | |
CAS RN |
1123-55-3 |
Source
|
Record name | 1,3-Benzothiazol-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30499827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.